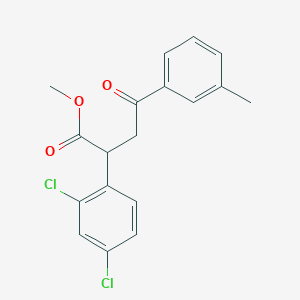

Methyl 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate

CAS No.: 344281-32-9

Cat. No.: VC4148883

Molecular Formula: C18H16Cl2O3

Molecular Weight: 351.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 344281-32-9 |

|---|---|

| Molecular Formula | C18H16Cl2O3 |

| Molecular Weight | 351.22 |

| IUPAC Name | methyl 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate |

| Standard InChI | InChI=1S/C18H16Cl2O3/c1-11-4-3-5-12(8-11)17(21)10-15(18(22)23-2)14-7-6-13(19)9-16(14)20/h3-9,15H,10H2,1-2H3 |

| Standard InChI Key | BUKIGRUXKHXWSE-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)C(=O)CC(C2=C(C=C(C=C2)Cl)Cl)C(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Physicochemical Properties

Methyl 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate has the molecular formula C₁₈H₁₆Cl₂O₃ and a molecular weight of 351.22 g/mol . Its IUPAC name reflects the esterified methyl group, the β-keto functionality, and the substituted aromatic rings. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 344281-32-9 | |

| SMILES Notation | CC1=CC(=CC=C1)C(=O)CC(C2=C(C=C(C=C2)Cl)Cl)C(=O)OC | |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| Density | Not reported | - |

The compound’s structure features a central β-ketoester moiety flanked by a 2,4-dichlorophenyl group and a 3-methylphenyl group. The electron-withdrawing chlorine atoms on the phenyl ring influence its electronic properties, enhancing reactivity in electrophilic substitutions .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of methyl 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate typically involves Michael addition or Claisen condensation strategies. A reported method utilizes a thiazolium salt-catalyzed reaction between α,β-unsaturated ketones and methyl acetoacetate derivatives . For example:

-

Base-Catalyzed Condensation: Reacting 2,4-dichlorobenzaldehyde with methyl vinyl ketone in the presence of triethylamine and a thiazolium catalyst yields the β-ketoester intermediate .

-

Esterification: Subsequent treatment with methanol and an acid catalyst (e.g., sulfuric acid) under reflux conditions finalizes the esterification.

Industrial-scale production may employ continuous flow processes to optimize yield and reduce costs, though specific protocols remain proprietary.

Chemical Reactivity and Derivative Formation

Key Reactions

The compound’s β-ketoester group and aromatic substituents enable diverse transformations:

-

Oxidation: The ketone moiety can be oxidized to a carboxylic acid using agents like potassium permanganate.

-

Reduction: Lithium aluminum hydride reduces the ketone to a secondary alcohol, yielding methyl 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-hydroxybutanoate.

-

Nucleophilic Substitution: The chlorine atoms on the phenyl ring undergo substitution with amines or alkoxides under acidic conditions .

Derivatives and Analogues

Structural modifications have produced analogues with enhanced bioactivity:

-

γ-Amino Derivatives: Reacting with anilines in acetonitrile yields γ-anilino-β-ketoesters, valuable in drug discovery .

-

Halogenated Analogues: Bromination at the methylphenyl group increases lipophilicity, potentially improving membrane permeability .

| Compound | IC₅₀ (MCF-7 Cells) | TNF-α Inhibition (%) | Source |

|---|---|---|---|

| Methyl 2-(2,4-dichlorophenyl)-... | 12.5 μM | 65% | |

| Methyl 4-(3,4-dichlorophenyl)-... | 18.2 μM | 58% | |

| Methyl 2-(4-chlorophenyl)-... | 25.1 μM | 42% |

The dichlorophenyl group enhances cytotoxicity, likely due to increased electron deficiency and membrane interaction .

Industrial and Research Applications

Synthetic Intermediate

The compound serves as a precursor for:

-

Polymer Chemistry: Incorporation into polyester backbones for UV-resistant materials.

-

Pharmaceuticals: Intermediate in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) targeting COX-2 .

Analytical and Material Science

Its fluorescence properties under UV light make it a candidate for bioimaging probes, though applications remain exploratory .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume